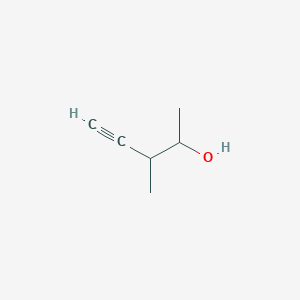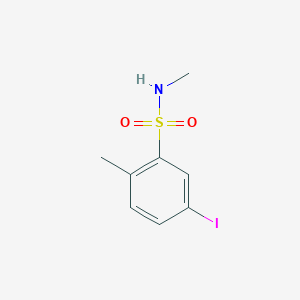
4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl-triazole ring attached to a methoxyaniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized triazole derivatives .
科学的研究の応用
4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
作用機序
The mechanism of action of 4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
- 4,5-Dimethyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
- (Dimethyl-4H-1,2,4-triazol-3-yl)methanamine
- 3-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(hept-6-en-1-yl)-2-[(4-methoxyphenyl)methyl]-1-methylguanidine
Uniqueness
4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the dimethyl-triazole ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-13-14-11(15(7)2)9-5-4-8(12)6-10(9)16-3/h4-6H,12H2,1-3H3 |
InChIキー |
FXBXHHREXZUWOG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)C2=C(C=C(C=C2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



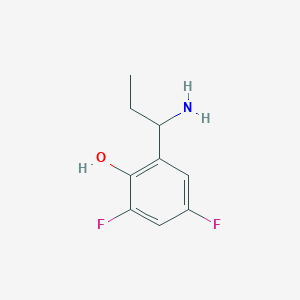
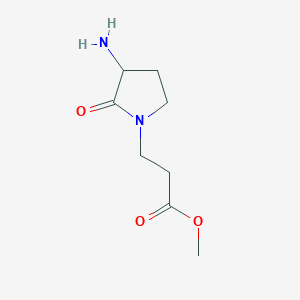

![2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)

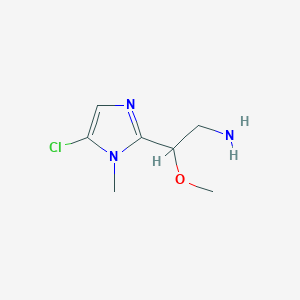
![5-[(2-Benzylphenyl)amino]pentanoic acid](/img/structure/B13315026.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13315036.png)
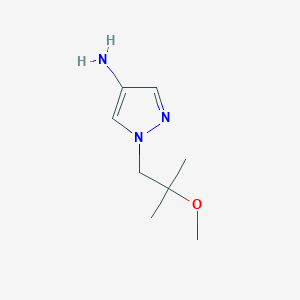
![2-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13315041.png)
![2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine](/img/structure/B13315046.png)
